2-Methyl-1-phenyl-2-propanol

Fragrance chemistry Olfactory characterization Formulation science

2-Methyl-1-phenyl-2-propanol (DMBC) delivers a clean floral-green, rose-cortex character with oily-rhubarb undertones that phenethyl alcohol and other analogs cannot replicate. Its tertiary structure ensures 6-hour substantivity at 100%, fitting mid-evaporation curves. IFRA 51 allows up to 13% in Category 4 products. GRAS FEMA 2393, FDA 172.515, JECFA 'no safety concern'. Ideal for lilac, narcissus, jasmin, muguet, hyacinth, mimosa, neroli accords, and as precursor to DMBC acetate. Purity ≥98%.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 100-86-7
Cat. No. B089539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-phenyl-2-propanol
CAS100-86-7
Synonyms1,1-dimethylphenylethanol
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC=CC=C1)O
InChIInChI=1S/C10H14O/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3
InChIKeyRIWRBSMFKVOJMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in mineral oil, most fixed oils and propylene glycol;  insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-phenyl-2-propanol (CAS 100-86-7): Physicochemical and Regulatory Baseline for Procurement of a Tertiary Aromatic Alcohol


2-Methyl-1-phenyl-2-propanol (syn. dimethyl benzyl carbinol, DMBC; α,α-dimethylphenethyl alcohol) is a tertiary aromatic alcohol of molecular formula C₁₀H₁₄O (MW 150.22 g/mol) [1]. It is a low-melting-point solid (mp 23–25 °C) that can exist as a colorless to pale yellow supercooled liquid at room temperature, with a boiling point of 94–96 °C at 10 mmHg (or 214–216 °C at atmospheric pressure), density of 0.974 g/mL at 25 °C, and refractive index of 1.514–1.517 [2]. The compound is listed as FEMA 2393 (GRAS), JECFA 1653, and appears in FDA 21 CFR §172.515 as a permitted synthetic flavoring substance, with a worldwide consumption volume estimated at 10–100 metric tons per year (IFRA, 2019) [3]. Its established primary use is in fine fragrance and flavor formulation, where it delivers a clean, floral-green, rose-cortex aroma with oily-rhubarb undertones [2].

Why Phenethyl Alcohol, Benzyl Alcohol, or 2-Phenylpropan-2-ol Cannot Replace 2-Methyl-1-phenyl-2-propanol in Formulation


2-Methyl-1-phenyl-2-propanol is a tertiary alcohol with the hydroxyl group on the α-carbon of an isopropyl chain linked to the phenyl ring. This structural architecture—two methyl substituents on the carbinol carbon—produces a combination of olfactory character, physical state, and metabolic/toxicological profile that is not replicated by any of its closest in-class analogs. Phenethyl alcohol (CAS 60-12-8), a primary alcohol with one less methyl group, presents a monochromatic rose odor and is a free-flowing liquid (mp −27 °C) with substantially higher water solubility . 2-Phenylpropan-2-ol (CAS 617-94-7), an isomer with the phenyl group directly on the carbinol carbon, yields a mild green-sweet-earthy profile rather than the clean floral-green character of DMBC [1]. Benzyl alcohol (CAS 100-51-6) is a primary alcohol with a faint, non-specific aromatic odor . These differences mean that substituting any of these analogs into a fragrance accord formulated for DMBC will alter not only the odor profile but also the evaporation curve, substantivity, and regulatory standing of the final product [2].

2-Methyl-1-phenyl-2-propanol Quantitative Differentiation Evidence Against Closest Analogs: A Procurement-Focused Guide


Olfactory Profile Differentiation: Broader Floral-Green Spectrum vs. Monochromatic Rose of Phenethyl Alcohol

At 100% concentration, 2-methyl-1-phenyl-2-propanol (DMBC) delivers the olfactory description 'clean floral green rose cortex oily rhubarb,' with a green nuance explicitly noted as stronger than that of Dihydromyrcenol and Dimetol® [1][2]. In contrast, phenethyl alcohol (PEA, CAS 60-12-8), the closest structural analog lacking the gem-dimethyl substitution, produces a simpler 'mild, warm, rose, honey-like' odor profile [3]. 2-Phenylpropan-2-ol (CAS 617-94-7), a constitutional isomer, is characterized as 'mild green sweet earthy' and has been described as 'odorless' in some physical property compendia [4]. DMBC is specifically cited by Arctander as an 'excellent perfume material for Lilac, Narcissus, Jasmin, Muguet, Hyacinth, Mimosa, Neroli, and in certain types of Rose (Safran-like notes),' indicating a multi-faceted floral character that single-note rose alcohols cannot replicate [2].

Fragrance chemistry Olfactory characterization Formulation science

Safety Assessment Comprehensiveness: RIFM Multi-Endpoint Clearance and JECFA 'No Safety Concern' Determination vs. Narrower Peer Assessments

The 2024 RIFM safety assessment for α,α-dimethylphenethyl alcohol cleared all seven evaluated human health endpoints (genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, photoirritation/photoallergenicity, and environmental safety) using target data, read-across, and/or TTC [1]. The compound received a Cramer Class I (Low) classification by expert judgment [1]. JECFA at its 68th Session (2007) determined 'No safety concern at current levels of intake when used as a flavouring agent' (ADI not specified) [2]. DMBC carries FEMA 2393 GRAS status and is explicitly listed in FDA 21 CFR §172.515 as a permitted synthetic flavoring substance [3]. IFRA 51 permits DMBC at up to 13% in finished product (Category 4) . By comparison, 2-phenylpropan-2-ol (CAS 617-94-7) has a JECFA evaluation (FL-No 02.203) with EFSA status 'Evaluated — No safety concern,' but lacks a published RIFM safety assessment of equivalent multi-endpoint breadth [4]. Phenethyl alcohol (FEMA 2858) has a FEMA GRAS reaffirmation published in 2005 but its RIFM assessment covers a narrower endpoint scope [5].

Regulatory toxicology Safety assessment Fragrance ingredient compliance

Physical State and Handling: Melting Point at 23–25 °C Enables Controlled Crystallization vs. Permanently Liquid Analogs

2-Methyl-1-phenyl-2-propanol has a melting point of 23–25 °C (lit.) as reported in the JECFA specification (mp = 23.7–24.5 °C) [1] and vendor technical datasheets . This places it near ambient room temperature, meaning it can exist as a white crystalline solid or as a colorless to pale yellow supercooled liquid depending on ambient conditions. TCI Chemicals specifies storage at refrigerated temperature (0–10 °C) to maintain solid state [2]. In contrast, phenethyl alcohol (CAS 60-12-8) has a melting point of −27 °C and is always a free-flowing liquid under normal handling conditions . Benzyl alcohol has a melting point of −15 °C . 2-Phenylpropan-2-ol has a melting point of 29–34 °C, which is higher than DMBC and also renders it a solid at room temperature, but its odor profile differs substantially . The near-ambient melting point of DMBC facilitates controlled crystallization in fragrance concentrate preparation and allows formulators to handle it either as a molten liquid or as a precisely weighed solid.

Physical chemistry Formulation handling Storage and stability

Acute Oral Toxicity Differentiation: DMBC LD50 1280–1350 mg/kg vs. Phenethyl Alcohol 1790–2500 mg/kg — Implications for Dosage Stringency

The acute oral LD50 of 2-methyl-1-phenyl-2-propanol in rats is reported as 1280 mg/kg (range 1020–1680 mg/kg) by Moreno (1973), with confirmatory values of 1280 mg/kg (rat) and 988 mg/kg (guinea pig) from Chinese toxicology databases . The acute dermal LD50 in rabbits exceeds 5000 mg/kg . For phenethyl alcohol (PEA), the acute oral LD50 in rats is substantially higher at 1790–2500 mg/kg (2.5 mL/kg ≈ 2500 mg/kg) [1]. This means DMBC is approximately 1.4–2.0 times more acutely toxic by the oral route than PEA. Both compounds carry the GHS hazard statement H302 ('Harmful if swallowed') [2]. Despite this higher acute toxicity, the JECFA evaluation concluded 'No safety concern at current levels of intake when used as a flavouring agent,' and the RIFM assessment classified DMBC as Cramer Class I (Low) [3][4]. The GHS classification for DMBC also includes H319 (Eye Irrit. 2) per ECHA notified classification [5].

Toxicology Safety pharmacology Risk assessment

Substantivity and Volatility: 6-Hour Substantivity at 100% and Heart-Note Volatility Enable Mid-Evaporation Curve Performance vs. Top-Note Analogs

Dimethyl benzyl carbinol exhibits a substantivity of 6 hours at 100% concentration as reported by Luebke, William tgsc (1982) and confirmed by multiple fragrance ingredient databases [1]. Its vapor pressure is 0.018–0.04 mm Hg at 20 °C (FMA data) and 0.0296 mm Hg at 25 °C (EPI Suite v4.11), categorizing it as a heart note in perfumery [2]. The ScenTree database lists DMBC as a heart-note ingredient with a detection threshold listed as unavailable but with volatility appropriate for mid-evaporation performance [3]. In fine fragrance, the 95th percentile concentration is 0.064% (RIFM, 2023) [2]. The recommended usage level in fragrance concentrate is up to 8.0000%, with average use at 7.9% in a perfume compound [4]. By comparison, phenethyl alcohol (PEA) has a substantivity of approximately 4 hours at 100% and is predominantly a top-to-middle note [5]. Benzyl alcohol functions as a top note with substantivity of only 2 hours [6].

Perfumery science Evaporation kinetics Formulation design

2-Methyl-1-phenyl-2-propanol (CAS 100-86-7) Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Fine Fragrance Formulation for Lilac, Muguet, and Hyacinth Accords

DMBC is explicitly recommended by Arctander for reconstituting lilac, narcissus, jasmin, muguet, hyacinth, mimosa, and neroli accords [1]. Its green-floral character with cortex and oily-rhubarb facets [1] fills a specific olfactory space that monochromatic rose alcohols like PEA cannot address, while its 6-hour substantivity at 100% ensures mid-evaporation curve persistence. The IFRA 51 standard permits up to 13% in finished product (Category 4) with an average use of 7.9% in perfume compound , providing a wide formulation window. At the 95th percentile, DMBC appears at 0.064% in fine fragrances [2], confirming its established commercial use. Formulators should note that DMBC may crystallize over time and storage at 0–10 °C is recommended to maintain solid-state integrity [3].

Food Flavor Formulation Under FDA 21 CFR §172.515 and JECFA Clearance

DMBC is listed in FDA 21 CFR §172.515 as a permitted synthetic flavoring substance and adjuvant, carries FEMA 2393 GRAS status, and has been evaluated by JECFA (2007, Session 68) with a determination of 'No safety concern at current levels of intake' [4][5]. The JECFA specification mandates a minimum assay of 97%, with a refractive index of 1.514–1.517 (as supercooled liquid) and specific gravity of 0.972–0.977 [5]. DMBC has been detected in cocoa and cocoa products (Theobroma cacao), providing a natural-occurrence precedent for flavor use [6]. Its taste profile is described as 'bitter, clean, and cortex' [6]. These regulatory credentials make DMBC a lower-risk procurement choice for food-grade flavor formulations compared to less thoroughly evaluated aromatic alcohols.

Precursor for High-Value Acetate Ester and Pharmaceutical Intermediate Synthesis

DMBC serves as the direct precursor to dimethyl benzyl carbinyl acetate (CAS 151-05-3), which itself possesses a 'sweet floral fruity rose green pear berry jasmin powdery' odor profile with substantially longer substantivity (~72 hours at 100%) compared to the parent alcohol [7]. The acetate ester is valued in hyacinth, lily, and jasmine fragrance formulations for its fresh character . Additionally, DMBC has been employed in the preparation of (hydroisoquinolinylidene)acetic ureides with reported analgesic and antibacterial activities (Surikova, O.V., et al., Pharm. Chem. J.) . The tertiary alcohol structure of DMBC also enables its conversion to 2-methyl-1-phenyl-2-propyl bromide, a useful alkylating intermediate in organic synthesis . These downstream synthetic applications extend the procurement value of DMBC beyond direct fragrance use.

Consumer Product Fragrance for Soap, Laundry, and Personal Care Applications

DMBC is reported by Hekserij as 'stable in most products, including soap,' functioning primarily as a top-to-heart note with use levels between 0.5% and 10% in fragrance composition [8]. A patent reference (Patents-Review.com) notes DMBC's 'very high substantivity on wet and dry laundry,' making it valuable in functional perfumes for fabric care products where fragrance longevity through wash cycles is a key performance metric [9]. The EWG Skin Deep database assigns DMBC a 'low' hazard score for cancer, allergies and immunotoxicity, and developmental and reproductive toxicity [10]. The compound does not contain any of the 26 EU cosmetic allergens listed in Annex III of Regulation (EC) No 1223/2009 [11]. These properties position DMBC as a versatile, low-allergen-risk ingredient for mass-market consumer fragranced products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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